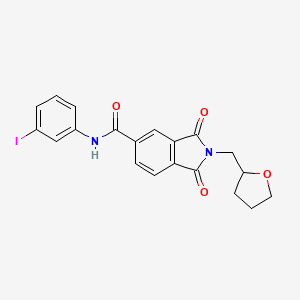![molecular formula C19H15N3O4 B5052103 N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide](/img/structure/B5052103.png)
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide, also known as MN-64, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has also been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins in the body.
Biochemical and Physiological Effects:
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has a wide range of biochemical and physiological effects, which make it a promising candidate for further research and development. N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to have anti-tumor activity, neuroprotective effects, and antimicrobial activity. N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has also been shown to improve cognitive function and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has several advantages for lab experiments, including its wide range of biochemical and physiological effects, its potential use as a therapeutic agent in the treatment of various diseases, and its ability to inhibit the activity of certain enzymes and signaling pathways in the body. However, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide also has some limitations for lab experiments, including its high cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another potential direction is the further investigation of the mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide to fully understand its biochemical and physiological effects. Additionally, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide could be further studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis. Overall, the future of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide research is promising, and further investigation of this compound could lead to important advances in the field of medicine.
Métodos De Síntesis
The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide is a multi-step process that involves several chemical reactions. The first step involves the preparation of 3-(3-methylphenoxy)-5-nitrobenzoic acid, which is then reacted with isonicotinoyl chloride to form the desired product, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide. The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been optimized over the years, and several modifications to the original method have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and tuberculosis. In cancer research, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In Alzheimer's disease research, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to have neuroprotective effects and to improve cognitive function. In tuberculosis research, N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide has been shown to have antimicrobial activity and to be effective against drug-resistant strains of the bacteria.
Propiedades
IUPAC Name |
N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-13-3-2-4-17(9-13)26-18-11-15(10-16(12-18)22(24)25)21-19(23)14-5-7-20-8-6-14/h2-12H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQWUNGBOVVDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5052023.png)


![7-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5052037.png)
![2-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5052040.png)
![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5052045.png)
![3-{2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5052046.png)
![methyl N-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate](/img/structure/B5052050.png)
![tert-butyl (2-(benzyloxy)-1-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}propyl)carbamate](/img/structure/B5052059.png)


![2-(3-methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5052089.png)
![2-(allylthio)-4-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5052109.png)